Norsufentanil-d3
Overview
Description
Norsufentanil-d3 is a deuterated analog of norsufentanil, a metabolite of the potent synthetic opioid analgesic sufentanil. This compound contains three deuterium atoms, which are isotopes of hydrogen, making it useful as an internal standard in mass spectrometry for the quantification of norsufentanil . The deuterium labeling helps in distinguishing the compound from its non-labeled counterpart during analytical procedures.
Mechanism of Action
Target of Action
Norsufentanil-d3, a deuterium-labeled derivative of Norsufentanil , primarily targets the μ-opioid receptor . This receptor plays a crucial role in mediating the analgesic effects of opioids. This compound is selective for the μ-opioid receptor, showing a higher affinity for this receptor compared to the δ-receptor .
Mode of Action
This compound, like other members of its class, produces its effects by binding to the μ-opioid receptor . Once receptor binding occurs, it exerts its effects by opening K+ channels and inhibiting Ca++ channels . This action results in hyperpolarization of the cell membrane, reducing neuronal excitability and ultimately leading to analgesia .
Biochemical Pathways
The metabolism of this compound can be anticipated to generally involve reactions like hydrolysis , hydroxylation (and further oxidation steps), N- and O-dealkylation , and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
This compound, being a molecule with a pKa that allows it to be highly ionized, has the characteristic to cross the blood-brain barrier freely . This property significantly influences its bioavailability and contributes to its rapid onset of action .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of analgesia. By binding to the μ-opioid receptor and modulating ion channel activity, it decreases neuronal excitability, which can lead to pain relief .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially altering its effects. Additionally, individual factors such as age, health status, and genetic makeup can also impact the drug’s action .
Biochemical Analysis
Biochemical Properties
Norsufentanil-d3 interacts with various biomolecules in the body. It is a metabolite of Sufentanil, produced by oxidative N-dealkylation in the liver by cytochrome P450 isoforms
Cellular Effects
It is known that its parent compound, Sufentanil, has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound, like Sufentanil, is expected to exert its effects at the molecular level. Sufentanil is known to produce effects through mu receptor agonist activity in the central nervous system
Dosage Effects in Animal Models
It is known that the parent compound, Sufentanil, has potent analgesic effects .
Metabolic Pathways
This compound is involved in metabolic pathways similar to its parent compound, Sufentanil. Sufentanil is metabolized in the liver by cytochrome P450 isoforms through oxidative N-dealkylation
Transport and Distribution
It is known that Sufentanil, the parent compound, is rapidly redistributed from the plasma, with an initial fast distribution half-time of 1.4 minutes .
Subcellular Localization
It is known that opioid receptors, which Sufentanil interacts with, are found in various subcellular locations, including the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Norsufentanil-d3 involves the incorporation of deuterium atoms into the norsufentanil molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the deuteration of the methoxy group in the piperidine ring of norsufentanil .
Industrial Production Methods
Industrial production of this compound typically involves custom synthesis services provided by specialized chemical companies. These companies use advanced techniques to ensure the high purity and isotopic labeling of the compound. The production process is carried out under controlled conditions to maintain the integrity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Norsufentanil-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce reduced analogs of this compound .
Scientific Research Applications
Norsufentanil-d3 is primarily used in scientific research as an internal standard for the quantification of norsufentanil in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This application is crucial in forensic toxicology and pharmacokinetic studies to accurately measure the levels of norsufentanil in various matrices .
Additionally, this compound is used in the development of novel analgesic compounds. Researchers synthesize analogs of norsufentanil to study their pharmacological properties and potential therapeutic applications. The deuterium labeling helps in tracking the metabolic pathways and understanding the pharmacokinetics of these analogs .
Comparison with Similar Compounds
Similar Compounds
Norsufentanil: The non-deuterated form of Norsufentanil-d3.
Sufentanil: The parent compound from which norsufentanil is derived.
Fentanyl: A related synthetic opioid with similar analgesic properties.
Alfentanil: Another synthetic opioid with a shorter duration of action compared to sufentanil
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for precise quantification and differentiation from non-labeled compounds in mass spectrometry. This makes this compound an invaluable tool in forensic and pharmacokinetic studies .
Properties
IUPAC Name |
N-phenyl-N-[4-(trideuteriomethoxymethyl)piperidin-4-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOZGJWEIWAWML-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCC1(CCNCC1)N(C2=CC=CC=C2)C(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901038275 | |
Record name | Norsufentanil-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901038275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204688-16-3 | |
Record name | Norsufentanil-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901038275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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